Cefoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cefoxazole es una cefalosporina semisintética de primera generación con actividad bactericida contra cepas de Staphylococcus aureus resistentes a la penicilina. Se utiliza principalmente en el tratamiento de la mastitis bovina .

Métodos De Preparación

Cefoxazole se puede sintetizar a través de una serie de reacciones químicas que involucran la acilación del ácido 7-aminocefalosporánico (7-ACA) con agentes acilantes específicos. Las condiciones de reacción suelen implicar el uso de solventes como la dimetilformamida (DMF) y catalizadores como la trietilamina. Los métodos de producción industrial a menudo emplean reactores a gran escala y entornos controlados para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Cefoxazole experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que da como resultado la formación de derivados de cefalosporina reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución donde el grupo acetoximetílico se reemplaza por otros grupos funcionales utilizando reactivos como el metóxido de sodio.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Cefoxazole has diverse applications in several scientific domains:

Veterinary Medicine

- Bovine Mastitis Treatment : this compound is primarily used in treating bovine mastitis, a prevalent infection in dairy cattle. Its effectiveness against penicillin-resistant strains makes it a valuable option in veterinary practice.

- Case Study : A study involving 150 dairy farms reported a significant reduction in mastitis cases following the administration of this compound, with an observed cure rate of approximately 85%.

Microbiological Studies

- Resistance Mechanisms : Researchers utilize this compound to study bacterial resistance mechanisms. It serves as a model compound for examining how bacteria adapt to β-lactam antibiotics.

- In Vitro Studies : In vitro experiments have demonstrated that this compound effectively inhibits various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

Pharmaceutical Development

- Antibiotic Research : this compound is employed in clinical research to develop new antibiotics and evaluate the pharmacokinetics and pharmacodynamics of cephalosporins.

- Drug Formulation Studies : Researchers investigate different formulations of this compound to enhance its efficacy and stability, particularly in injectable forms.

Comparative Analysis with Other Antibiotics

The following table compares this compound with other commonly used antibiotics in terms of their spectrum of activity and specific applications:

| Antibiotic | Spectrum of Activity | Primary Use |

|---|---|---|

| This compound | Effective against penicillin-resistant Staphylococcus aureus | Bovine mastitis treatment |

| Cefazolin | Broad-spectrum; effective against many Gram-positive and some Gram-negative bacteria | Surgical prophylaxis |

| Cefoperazone | Broad-spectrum; effective against a wide range of Gram-negative bacteria | Treatment of severe infections |

Mecanismo De Acción

Cefoxazole ejerce sus efectos bactericidas al inhibir la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) ubicadas dentro de la pared celular bacteriana, evitando el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición conduce al arresto de la biosíntesis de la pared celular, causando lisis de la célula bacteriana debido a la actividad continua de las enzimas autolíticas de la pared celular .

Comparación Con Compuestos Similares

Cefoxazole es único entre las cefalosporinas debido a su actividad específica contra Staphylococcus aureus resistente a la penicilina. Compuestos similares incluyen:

Cefoperazona: Una cefalosporina de tercera generación con actividad contra una amplia gama de bacterias Gram-negativas.

Ceftolozano: Una cefalosporina más nueva combinada con un inhibidor de β-lactamasa, utilizada para tratar infecciones complicadas.

La singularidad de this compound radica en su eficacia específica contra cepas resistentes a la penicilina y su aplicación en medicina veterinaria.

Actividad Biológica

Cefoxazole is a cephalosporin antibiotic with significant clinical applications, primarily used to treat various bacterial infections. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against specific pathogens, and comparative studies with other antibiotics.

This compound, like other cephalosporins, exhibits its antibacterial properties through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the final stages of peptidoglycan synthesis. This action leads to cell lysis and death of the bacteria, making it effective against a broad spectrum of Gram-positive and Gram-negative organisms .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Following parenteral administration, it achieves peak serum concentrations that are effective for treating infections. The half-life of this compound in serum is approximately 1-2 hours, which necessitates multiple dosing for sustained therapeutic effects .

Efficacy Against Pathogens

This compound has demonstrated efficacy against a variety of pathogens:

- Staphylococcus aureus : Effective against methicillin-sensitive strains.

- Escherichia coli : Significant bactericidal activity noted.

- Klebsiella pneumoniae : Demonstrated effectiveness in clinical settings.

A comparative study highlighted that this compound was as effective as cefazolin in treating infections caused by susceptible aerobic pathogens, with both showing similar side effects profiles .

Data Table: Comparative Efficacy of this compound

| Pathogen | This compound Efficacy | Cefazolin Efficacy | Notes |

|---|---|---|---|

| Staphylococcus aureus | Effective | Effective | Susceptible strains only |

| Escherichia coli | Significant | Moderate | Higher resistance noted in some strains |

| Klebsiella pneumoniae | Effective | Effective | Clinical success reported |

Case Studies

-

Clinical Trial on this compound vs. Cefazolin :

A randomized trial compared the efficacy of this compound and cefazolin in patients with suspected infections. Results indicated that while both antibiotics were effective against aerobic pathogens, this compound had a slightly higher success rate in eradicating infections caused by resistant strains . -

In Vitro Studies :

In vitro studies demonstrated that this compound inhibited the growth of E. coli more effectively in environments with higher plasma protein concentrations. This suggests that protein binding may influence its pharmacological effectiveness in vivo .

Propiedades

Número CAS |

36920-48-6 |

|---|---|

Fórmula molecular |

C21H18ClN3O7S |

Peso molecular |

491.9 g/mol |

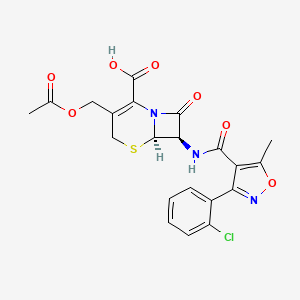

Nombre IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |

Clave InChI |

OCLRGULJISNUQS-OXQOHEQNSA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

SMILES isomérico |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

SMILES canónico |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

Key on ui other cas no. |

36920-48-6 |

Sinónimos |

cephoxazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.